[(4-phenoxyphenyl)amino]thiourea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-phenoxyanilino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c14-13(18)16-15-10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9,15H,(H3,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAKUOSQNCTFSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NNC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Spectroscopic Characterization of N Arylthioureas
Comprehensive Spectroscopic Analysis Techniques
Spectroscopic methods provide a detailed view of the molecular framework and electronic properties of a compound. By combining data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry and elemental analysis, a complete picture of the molecule can be assembled.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are utilized to map out the carbon and hydrogen framework.
In the ¹H NMR spectrum of a typical N-arylthiourea, distinct signals corresponding to the aromatic protons and the N-H protons of the thiourea (B124793) moiety are expected. For an analogue like 1,3-diphenylthiourea, the aromatic protons typically appear in the range of δ 7.1-7.5 ppm. chemicalbook.com The N-H protons are often observed as broad singlets and their chemical shifts can vary depending on the solvent and concentration. For instance, in DMSO-d₆, the NH protons of 1,3-diphenylthiourea appear at approximately δ 9.75 ppm. chemicalbook.com
The ¹³C NMR spectrum provides information on the carbon skeleton. The thiocarbonyl carbon (C=S) is a key diagnostic signal, typically resonating in the downfield region. For example, in 1,3-diphenylthiourea, this signal appears at around δ 180 ppm. The aromatic carbons will show a series of signals in the δ 120-140 ppm range.
Table 1: Representative ¹H and ¹³C NMR Data for N-Arylthiourea Analogues
| Compound | Nucleus | Chemical Shift (δ, ppm) |
|---|---|---|
| 1,3-Diphenylthiourea | ¹H | 9.75 (s, 2H, NH), 7.49 (m, 4H, Ar-H), 7.32 (t, 4H, Ar-H), 7.12 (t, 2H, Ar-H) |
| ¹³C | 180.5 (C=S), 138.9 (Ar-C), 128.8 (Ar-CH), 125.0 (Ar-CH), 123.0 (Ar-CH) | |
| 1-(4-Nitrophenyl)-2-thiourea | ¹³C | ~181 (C=S), ~145 (Ar-C-NO₂), ~124 (Ar-CH), ~122 (Ar-CH) |
Data is illustrative and sourced from publicly available information for analogous compounds. chemicalbook.comresearchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend.
For a compound like [(4-phenoxyphenyl)amino]thiourea, key IR absorption bands would include:
N-H stretching: Typically observed in the 3100-3400 cm⁻¹ region as one or more sharp or broad bands. For thiourea, these bands are seen around 3371, 3260, and 3156 cm⁻¹. iosrjournals.org
C-H stretching (aromatic): Usually found just above 3000 cm⁻¹.
C=S stretching (thioamide): This vibration is often coupled with other vibrations and can be found in the range of 1300-1500 cm⁻¹. In thiourea, a sharp peak at 1585 cm⁻¹ is attributed to the thioamide asymmetric stretching. iosrjournals.org
C-N stretching: These appear in the 1200-1400 cm⁻¹ region.
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl rings.
C-O-C stretching (ether linkage): A strong band is expected in the 1200-1250 cm⁻¹ region for the phenoxy group.
Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the C=S bond, which can sometimes be weak in the IR spectrum.
Table 2: Characteristic IR Absorption Frequencies for N-Arylthioureas
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3100-3400 |
| Aromatic C-H | Stretching | 3000-3100 |
| C=S (Thioamide) | Stretching | 1300-1500 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-O-C (Ether) | Asymmetric Stretching | 1200-1250 |
Data is generalized for this class of compounds. iosrjournals.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Aromatic systems and molecules with conjugated double bonds, such as N-arylthioureas, exhibit characteristic absorption bands. In an ethanolic solution, thiourea itself shows an absorption range of 225 to 270 nm. mdpi.com The presence of aromatic rings and the phenoxy group in this compound would be expected to shift the absorption maxima (λ_max) to longer wavelengths due to the extended conjugation. The electronic transitions observed are typically π → π* and n → π* transitions associated with the aromatic rings and the thiocarbonyl group.
Mass Spectrometry and Elemental Analysis for Molecular Composition
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thus confirming the molecular weight. For this compound (C₁₃H₁₃N₃OS), the expected molecular weight is approximately 259.33 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The theoretical elemental composition of this compound is approximately C, 60.21%; H, 5.05%; N, 16.20%; O, 6.17%; S, 12.36%. Experimental values from elemental analysis should be in close agreement with these theoretical values (typically within ±0.4%) to confirm the compound's purity and empirical formula.
Single Crystal X-ray Diffraction Studies
Determination of Absolute Stereochemistry and Conformation
For a molecule like this compound, which is achiral, X-ray crystallography would reveal important conformational details, such as the dihedral angles between the phenyl rings and the planarity of the thiourea moiety. In the solid state, N-arylthioureas often exhibit extensive intermolecular hydrogen bonding involving the N-H groups of the thiourea and the sulfur atom, leading to the formation of complex supramolecular architectures. For instance, in related benzoyl thiourea derivatives, dimer formation through N-H···S and N-H···O hydrogen bonds is a common feature. alfa-chemistry.com The crystal structure would also elucidate the bond lengths, confirming, for example, the partial double bond character of the C-N bonds within the thiourea core.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,3-Diphenylthiourea |
| 1-(4-Nitrophenyl)-2-thiourea |
| Thiourea |
Elucidation of Intermolecular Interactions and Crystal Packing
The three-dimensional architecture of N-arylthioureas in the solid state is governed by a network of non-covalent interactions. These interactions, particularly hydrogen bonds, dictate the molecular packing and ultimately influence the material's physical properties.
In N-arylthioureas, the thiourea moiety (-NH-C(S)-NH-) provides key hydrogen bond donors (the N-H groups) and a primary acceptor (the sulfur atom). The most prevalent interaction is the N-H···S hydrogen bond, which often leads to the formation of centrosymmetric dimers, creating a characteristic R²₂(8) ring motif. These dimers can then serve as building blocks for more extended supramolecular structures.
For the compound this compound, in addition to the N-H···S hydrogen bonds, the presence of the ether oxygen in the phenoxy group introduces another potential hydrogen bond acceptor site. This could lead to N-H···O interactions, creating more complex, two-dimensional networks in the crystal lattice. Molecules in a related compound, N-(4-methoxyphenyl)thiourea, are linked by N-H···O and N-H···S hydrogen bonds, forming such a two-dimensional network. researchgate.net
Table 1: Typical Crystallographic Data for a Related N-Arylthiourea, N-(4-Methoxyphenyl)thiourea researchgate.net
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.7328 (2) |
| b (Å) | 8.3813 (2) |
| c (Å) | 9.0571 (2) |
| α (°) | 63.779 (1) |
| β (°) | 72.413 (1) |
| γ (°) | 83.428 (1) |
| Dihedral Angle (Benzene-Thiourea) | 59.23 (4)° |
This interactive table provides crystallographic parameters for N-(4-methoxyphenyl)thiourea, a compound structurally similar to this compound, illustrating the likely packing characteristics.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
The Hirshfeld surface is generated based on the principle that the space in a crystal can be partitioned among the constituent molecules. The surface is defined as the boundary where the electron density contribution from the molecule of interest is equal to the combined contribution from all other molecules in the crystal. Distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) are calculated and plotted on a 2D "fingerprint plot," which provides a summary of all intermolecular contacts.
For N-arylthioureas, Hirshfeld analysis typically reveals the following key interactions:
H···H Contacts: These are generally the most abundant interactions, appearing as a large, diffuse region in the fingerprint plot and often accounting for a significant percentage of the total Hirshfeld surface area.
N···H/H···N Contacts: These correspond to N-H···N or N-H···S/O hydrogen bonds and appear as distinct "wings" or sharp spikes in the fingerprint plot. They represent the strongest intermolecular forces.
C···H/H···C Contacts: These arise from C-H···π interactions and other weaker C-H contacts and are also significant contributors to the crystal packing. nih.gov
S···H/H···S Contacts: These are characteristic of the N-H···S hydrogen bonds central to the structure of thiourea derivatives. mdpi.com
The analysis quantifies the percentage contribution of each type of contact to the total surface area, providing a clear picture of the hierarchy of interactions responsible for stabilizing the crystal structure. In similar structures, H···H interactions often make up the largest contribution, followed by contacts involving heteroatoms like N, S, and O. nih.govmdpi.com
Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Thiourea Derivative
| Interaction Type | Percentage Contribution (%) |
| H···H | 36.6 |
| C···H/H···C | 20.4 |
| S···H/H···S | 19.7 |
| N···H/H···N | 13.4 |
This interactive table shows typical percentage contributions of intermolecular contacts for an aminopyridinium thiocyanate (B1210189) compound, illustrating the quantitative data obtained from Hirshfeld surface analysis. mdpi.com
Investigations into Tautomerism and Conformational Dynamics
N-arylthioureas can exhibit both tautomerism and conformational isomerism, which are crucial to understanding their reactivity and interactions in different environments.
Tautomerism: The thiourea backbone is capable of existing in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH), which is an iminothiol. In the solid state and in most common solvents, N-substituted thioureas predominantly exist in the more stable thione form. Spectroscopic studies, particularly NMR and IR, can confirm the dominant tautomer. For instance, the absence of a strong S-H stretching band in the IR spectrum and the chemical shifts in ¹³C NMR for the C=S carbon (typically around 180 ppm) are indicative of the thione form. nih.govresearchgate.net
Conformational Dynamics: The molecule of this compound possesses significant conformational flexibility, primarily due to rotation around its single bonds. The most important conformational feature is the relative orientation of the 4-phenoxyphenyl group with respect to the thiourea plane. This is defined by the dihedral angle between the plane of the aromatic ring and the plane of the thiourea moiety.
In the structurally related N-(4-methoxyphenyl)thiourea, this dihedral angle is 59.23°. researchgate.net This significant twist from planarity is a common feature in N-arylthioureas and is the result of steric hindrance between the ortho hydrogens of the phenyl ring and the other substituents on the thiourea core. The conformation can also be influenced by the formation of intramolecular hydrogen bonds in certain derivatives, although this is less likely in this compound. The dynamic equilibrium between different conformers in solution can be studied using variable-temperature NMR spectroscopy.
Computational Chemistry and Molecular Modeling for N Arylthiourea Derivatives
Molecular Docking Investigations
Prediction of Ligand-Receptor Binding Modes and Interactions
Molecular docking studies have been pivotal in elucidating the binding modes of N-arylthiourea derivatives with various protein targets. These studies predict how the ligand fits into the binding site of a receptor and the types of non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the thiourea (B124793) backbone is recognized for its ability to form hydrogen bonds through its C=S and NH groups, which can interact with carboxyl and phosphate (B84403) groups on the surface of bacterial membranes. nih.gov
In the context of antibacterial research, docking studies of thiourea derivatives with DNA gyrase have shown that the thio group's sulfur atom can form hydrogen bonds with key amino acid residues like Asp296, while the benzene (B151609) ring engages in hydrophobic interactions with residues such as Tys272 and Lys273. fip.org The addition of various substituents to the aryl ring can further enhance these interactions. fip.org For example, electron-withdrawing groups on the aryl moiety have been shown to improve antibacterial activity, suggesting they contribute favorably to the binding interactions. nih.gov
Quantitative Assessment of Binding Affinities and Free Energies (e.g., ∆G, Ki)
A critical aspect of molecular docking is the quantitative assessment of binding affinity, often expressed as the binding free energy (ΔG) or the inhibition constant (Ki). These values provide a measure of the strength of the interaction between the ligand and the receptor, with more negative ΔG values indicating stronger binding. For N-arylthiourea derivatives, docking scores are used to rank potential inhibitors and correlate computational predictions with experimental biological activity. mdpi.comresearchgate.net
For example, in studies targeting bacterial tyrosinase, the binding energy of thiourea derivative metal complexes was calculated, with values ranging from -4.02 to -6.32 kcal/mol. mdpi.com Similarly, docking of N-allylthiourea derivatives against the Epidermal Growth Factor Receptor (EGFR) yielded Rerank Scores that were used to predict higher biological activity compared to reference compounds. researchgate.net While a direct quantitative assessment for [(4-phenoxyphenyl)amino]thiourea is not specified in the provided results, the general methodology is widely applied to its class of compounds to predict their potential efficacy. The use of modified Scatchard analysis is another method to quantitatively describe the binding of nanoparticles to targeted receptors. nih.gov
Identification of Critical Amino Acid Residues in Binding Sites
Molecular docking not only predicts binding affinity but also identifies the specific amino acid residues within the receptor's binding site that are crucial for the interaction. This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.
For instance, in the docking of thiourea derivatives against E. coli DNA gyrase B, the essential amino acids Asn46, Asp73, and Arg76 were identified as key interaction points. nih.gov Similarly, for topoisomerase IV, key residues include Asn1042, Asp1069, Asp1077, and Arg1132. mdpi.com In the context of cancer research, docking of a potent thiourea derivative, TKR15, with K-Ras protein revealed a crucial hydrogen bond with Glu37. nih.gov For sirtuin-1, key interactions have been identified with residues such as Glu315 and His363. nih.gov These findings highlight the importance of specific residues in the binding of N-arylthiourea derivatives to their respective targets.
Application to Diverse Biological Targets
The versatility of the N-arylthiourea scaffold has led to its investigation against a wide array of biological targets implicated in various diseases. Computational docking studies have been instrumental in exploring these potential applications.
Sirtuin-1 (SIRT1): N-arylthiourea derivatives have been designed and evaluated as inhibitors of SIRT1, a class III histone deacetylase involved in cancer. pensoft.netchula.ac.th Docking studies have helped in identifying compounds with better predicted inhibition of SIRT1. pensoft.net The three-dimensional structure of SIRT1 (PDB ID: 4I5I) is often used for these docking simulations. pensoft.netchula.ac.th
VEGFR-2: While a direct docking study of this compound with VEGFR-2 is not detailed, thiourea derivatives of naproxen (B1676952) have been analyzed for their binding to VEGFR1 (PDB ID: 3HNG), a related receptor tyrosine kinase involved in angiogenesis. sciforum.net
K-Ras: Thiourea derivatives have been rationally designed to inhibit the proliferation of non-small cell lung cancer cells by targeting the K-Ras protein. nih.gov Docking analysis of compound TKR15 with the active site of K-Ras (PDB ID: 4DSO) showed effective binding to a hydrophobic cavity. nih.gov
TEM-171 β-lactamase: Novel non-β-lactam inhibitors based on acylated phenoxyaniline (B8288346) and thiourea compounds have been investigated for their ability to inhibit TEM type β-lactamase. nih.govnih.gov Molecular modeling suggests these inhibitors bind non-covalently in the vicinity of the TEM-171 active site. nih.gov
Tyrosinase: Metal complexes of thiourea derivatives have been docked against bacterial tyrosinase (PDB ID: 6EI4) to evaluate their binding modes and energies. mdpi.com
SARS-CoV-2 RBD-ACE2: The interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) is a key target for inhibiting viral entry. semanticscholar.orgmdpi.com Aminothiourea derivatives have been evaluated for their potential to stabilize this complex, with docking studies identifying compounds that bind to the interface. nih.gov Some studies have also explored the binding of thiourea derivatives directly to the ACE2 receptor. researchgate.netufc.br
Dihydrofolate Reductase (DHFR): Certain thiourea derivatives have shown inhibitory effects on DHFR, with one compound being 2.7-fold more active than methotrexate. nih.gov
Pteridine Reductase 1: While not explicitly detailed for this compound, the broader class of thiourea derivatives is explored for various enzymatic targets, and this could be a potential area of investigation.
DNA Gyrase and Topoisomerase IV: These bacterial enzymes are well-established targets for antibacterial agents. nih.gov Numerous studies have utilized molecular docking to investigate the binding of thiourea derivatives to E. coli DNA gyrase B (PDB ID: 1KZN, 7P2M) and Topoisomerase IV (PDB ID: 2XKK, 3U2D). visionpublisher.infonih.govnih.govmdpi.comnih.govesisresearch.org These studies have been crucial in understanding the structure-activity relationships of these compounds as potential dual inhibitors. nih.govnih.gov
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, evaluating the stability and behavior of the protein-ligand complex over time.
Evaluation of Protein-Ligand Complex Stability and Dynamic Behavior
MD simulations are employed to assess the stability of the binding pose predicted by docking. By simulating the movements of atoms in the complex over a period of time, researchers can determine if the ligand remains securely bound to the active site. This is often analyzed by calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms from their initial positions. A stable RMSD suggests a stable complex. researchgate.net
Interactive Data Table: Molecular Docking Targets of N-Arylthiourea Derivatives
| Target Protein | PDB ID | Organism | Therapeutic Area | Key Interacting Residues |
| DNA Gyrase B | 1KZN, 7P2M | Escherichia coli | Antibacterial | Asn46, Asp73, Arg76 |
| Topoisomerase IV | 2XKK, 3U2D | Escherichia coli, Staphylococcus aureus | Antibacterial | Asn1042, Asp1069, Asp1077, Arg1132 |
| K-Ras | 4DSO | Homo sapiens | Anticancer | Glu37 |
| TEM-171 β-lactamase | - | Escherichia coli | Antibacterial | Vicinity of active site |
| Tyrosinase | 6EI4 | Bacterial | - | Arg209, Asn205, His231 |
| Sirtuin-1 | 4I5I | Homo sapiens | Anticancer | Glu315, His363 |
| SARS-CoV-2 RBD-ACE2 | 7T9L | SARS-CoV-2/ Homo sapiens | Antiviral | Interface residues |
| Dihydrofolate Reductase | - | - | Antibacterial | - |
Calculation of Binding Free Energies (e.g., MM/PBSA, MMGBSA)
The estimation of binding free energy is a critical step in computational drug design, providing a quantitative measure of the affinity between a ligand, such as this compound, and its target receptor. Among the most widely used methods for this purpose are the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approaches. nih.govrsc.org These end-point methods calculate the binding free energy by combining molecular mechanics energy calculations with continuum solvation models. nih.gov
The process typically involves running a molecular dynamics (MD) simulation of the ligand-receptor complex to generate a series of snapshots of the system's conformation over time. nih.gov The binding free energy (ΔG_bind) is then calculated using the following thermodynamic cycle:
ΔG_bind = G_complex - (G_receptor + G_ligand)
Each term (G) is calculated as: G_x = E_MM + G_solv - TΔS
Where:
E_MM is the molecular mechanics energy, comprising internal energies (bond, angle, dihedral) as well as van der Waals and electrostatic interactions.
G_solv is the solvation free energy, which is further divided into polar and nonpolar contributions. In MM/PBSA, the polar part is calculated using the Poisson-Boltzmann equation, while in MM/GBSA, the faster Generalized Born model is used. rsc.orgnih.gov The nonpolar part is typically estimated from the solvent-accessible surface area (SASA). nih.gov
TΔS represents the conformational entropy changes upon binding, which is computationally expensive to calculate and sometimes omitted, yielding a relative binding free energy. nih.gov
While MM/PBSA is considered more rigorous theoretically, MM/GBSA is often favored for its computational speed. rsc.orgnih.gov The accuracy of these methods can be influenced by several factors, including the force field used, the length of the MD simulation, and the parameters chosen for the solvation models, such as the internal dielectric constant. nih.govrsc.org For thiourea derivatives, these calculations are instrumental in ranking potential inhibitors and understanding the key energetic contributions to binding, such as the balance between electrostatic and van der Waals forces. nih.gov
Analysis of Conformational Fluctuations (RMSD, RMSF, Rg, SASA)
Molecular dynamics (MD) simulations not only provide the basis for binding free energy calculations but also offer deep insights into the dynamic behavior of the ligand-receptor complex. The stability and conformational changes of the system are analyzed using several key metrics.
Root Mean Square Deviation (RMSD): This is a fundamental measure used to assess the structural stability of the system over the course of the simulation. nih.gov It quantifies the average distance between the atoms of a superimposed structure at a specific time point and a reference structure (usually the initial frame). A stable RMSD trajectory, fluctuating around a constant value, indicates that the system has reached equilibrium. nih.gov Large fluctuations can suggest significant conformational changes or instability. nih.govnih.gov
Root Mean Square Fluctuation (RMSF): While RMSD tracks the deviation of the entire structure, RMSF measures the flexibility of individual amino acid residues in the protein or atoms in the ligand. nih.gov High RMSF values indicate regions of high mobility, such as loops or the N- and C-termini of a protein, whereas low values correspond to more rigid regions like alpha-helices or beta-sheets. nih.govnih.gov Analyzing the RMSF of the active site residues can reveal how the binding of a ligand like this compound affects the receptor's flexibility.
Solvent-Accessible Surface Area (SASA): SASA calculates the surface area of the protein or complex that is accessible to the solvent. nih.gov This metric is useful for understanding changes in the protein's surface exposure upon ligand binding. A decrease in SASA for the complex compared to the unbound receptor can indicate that the ligand has been buried within a binding pocket. nih.gov
The table below summarizes the purpose of each of these analytical metrics in the context of MD simulations for N-arylthiourea derivatives.
| Metric | Purpose | Typical Interpretation |
| RMSD | Measures overall structural stability of the complex. | A plateau indicates the system has reached equilibrium. |
| RMSF | Measures the flexibility of individual residues or atoms. | High peaks correspond to flexible regions. |
| Rg | Measures the compactness of the protein. | A stable value indicates a consistently folded protein. |
| SASA | Measures the surface area exposed to the solvent. | Changes can indicate binding events or conformational shifts. |
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov This approach is fundamental in drug discovery for predicting the activity of new compounds and optimizing lead structures. researchgate.netfarmaciajournal.com
Fragment-Based QSAR Approaches
In a study on thiourea-based derivatives as VEGFR-2 inhibitors, a fragment-based QSAR approach was employed to identify key structural features responsible for potent inhibition. semanticscholar.org The analysis revealed that fragments such as an amine-substituted quinazoline (B50416) phenyl ring and a hydrazide function were crucial for high activity. Conversely, the presence of methoxy (B1213986) groups was found to be detrimental. semanticscholar.org This approach allows researchers to pinpoint specific molecular moieties that can be modified to enhance the therapeutic efficacy of compounds like this compound. semanticscholar.org
Three-Dimensional QSAR (3D-QSAR) Modeling
3D-QSAR methods extend the analysis into three-dimensional space by considering the steric and electrostatic fields surrounding the molecules. mdpi.com These methods require the structural alignment of the compounds in a training set. Two of the most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com
CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the aligned molecules and a probe atom placed on a 3D grid.
CoMSIA calculates similarity indices based on additional fields, including hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields, which often provides a more intuitive interpretation of the structure-activity relationship.
For a series of antileukemic compounds, a 3D-QSAR model was successfully developed to predict their activity with reasonable accuracy. nih.gov Such models generate contour maps that visualize regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. For this compound, a 3D-QSAR study could guide the rational design of new analogs with improved potency by indicating favorable and unfavorable regions for steric bulk, positive or negative charges, and hydrophobic character around the core scaffold. nih.gov
Quantum Chemical and Theoretical Computational Studies
Quantum chemical methods provide a highly detailed view of the electronic structure of molecules, which is essential for understanding their reactivity and intermolecular interactions.
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netnih.gov By calculating the electron density, DFT can determine a wide range of electronic properties, offering insights that are complementary to classical molecular mechanics. researchgate.net
Key electronic properties calculated using DFT for compounds like this compound include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining molecular reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. digitellinc.com
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This is invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonding, which are critical for ligand-receptor binding. researchgate.net
Dipole Moment and Polarizability: These properties describe how a molecule's charge distribution responds to an external electric field. They are important for understanding a molecule's solubility and its ability to engage in long-range electrostatic interactions. digitellinc.com
DFT studies on related thiourea and chalcone (B49325) derivatives have been used to correlate these calculated electronic properties with experimental findings, providing a theoretical foundation for observed chemical behavior and biological activity. nih.govresearchgate.net For this compound, DFT calculations can elucidate its electronic characteristics, predicting its reactivity and interaction patterns at the quantum level.
The table below lists some of the key electronic properties derived from DFT calculations and their significance.
| DFT-Derived Property | Significance |
| HOMO Energy | Relates to the capacity to donate electrons. |
| LUMO Energy | Relates to the capacity to accept electrons. |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions, predicting interaction sites. |
| Dipole Moment (μ) | Measures the polarity of the molecule. |
Electronic Circular Dichroism (ECD) Spectral Analysis
Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique used to investigate the stereochemistry of chiral molecules. While this compound itself is not chiral, the principles of ECD are crucial for studying its potential chiral derivatives and understanding its conformational landscape. The conformation of N-arylthiourea derivatives is heavily influenced by intramolecular hydrogen bonding, which can create stable conformers that are chiral.
The ECD spectrum of a molecule is sensitive to its three-dimensional structure. For N-arylthiourea derivatives, different conformations, such as the E,Z and Z,E isomers, or in more complex macrocyclic structures, cone and partial cone conformers, exhibit distinct ECD spectra. acs.org The chromophores within the this compound molecule, namely the phenyl and phenoxy groups, are expected to give rise to characteristic Cotton effects in the ECD spectrum.
Theoretical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting ECD spectra. By calculating the theoretical ECD spectra for different possible conformers, a direct comparison with experimental data can elucidate the preferred conformation of the molecule in solution.
Below is a representative table of plausible ECD bands and their corresponding electronic transitions for a chiral derivative of this compound.
| Wavelength (nm) | Cotton Effect | Electronic Transition |
| ~280 | Positive/Negative | n → π* (Thiourea moiety) |
| ~260 | Positive/Negative | π → π* (Phenoxyphenyl group) |
| ~230 | Positive/Negative | π → π* (Phenyl group) |
This table is illustrative and the actual ECD spectrum may vary depending on the specific chiral derivatization and solvent conditions.
In Silico Pharmacokinetic Predictions (ADMET analysis)
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. In silico ADMET analysis for this compound and related N-arylthiourea derivatives provides valuable insights into their potential as orally bioavailable and safe drug candidates. nih.govnih.gov
Studies on various N-arylthiourea derivatives have shown that these compounds generally exhibit good predicted gastrointestinal absorption. scielo.br The blood-brain barrier permeability is often predicted to be low, which can be advantageous for drugs targeting peripheral tissues.
Metabolism is a key determinant of a drug's half-life and potential for drug-drug interactions. The inhibition of cytochrome P450 (CYP) enzymes is a common consideration in ADMET profiling. For some N-arylthiourea derivatives, inhibitory potential against various CYP isoforms has been predicted. scielo.br
The following interactive table summarizes key ADMET parameters predicted for compounds structurally related to this compound.
| Parameter | Predicted Value | Implication |
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | Good potential for oral administration. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeation | Low | Likely to have limited central nervous system effects. |
| Metabolism | ||
| CYP2D6 Inhibition | Inhibitor/Non-inhibitor | Potential for drug-drug interactions. |
| CYP3A4 Inhibition | Inhibitor/Non-inhibitor | Potential for drug-drug interactions. |
| Excretion | ||
| Renal Clearance | Varies | Influences dosing frequency. |
| Toxicity | ||
| Ames Test | Non-mutagenic | Low potential for carcinogenicity. |
| hERG Inhibition | Low risk | Reduced likelihood of cardiac side effects. |
The data in this table is representative of N-arylthiourea derivatives and specific values for this compound would require dedicated computational studies.
Structure Activity Relationship Sar of N Arylthiourea Derivatives in Biological Systems
Impact of Substituent Patterns on Biological Potency of Arylthioureas
The nature and position of substituents on the aryl ring of N-arylthiourea derivatives play a pivotal role in determining their biological potency. nih.govmdpi.comnih.govnih.gov Studies have consistently shown that both the electronic properties (electron-donating or electron-withdrawing) and the steric properties (size and shape) of the substituents significantly influence the compound's interaction with its biological target. nih.govmdpi.com
For instance, in a series of 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureas, the type of alkyl or aryl group attached to the thiourea (B124793) nitrogen had a marked effect on their antiviral activity. Specifically, one derivative demonstrated the ability to block HIV replication, highlighting the importance of this substituent. nih.gov
Research on thiourea derivatives as potential inhibitors of E. coli β-glucuronidase (EcGUS) revealed that the introduction of an electron-withdrawing group at the para-position of the benzene (B151609) ring was beneficial for enhancing inhibitory activity. nih.gov This suggests that the electronic landscape of the aryl ring is a key determinant of the molecule's ability to bind to the enzyme's active site.
Furthermore, studies on N,N'-disubstituted thioureas as anti-leishmanial agents have indicated that the lipophilicity of the substituents is a crucial factor for activity. mdpi.com The length of a spacer between the thiourea core and a substituted ring was also found to influence the inhibition of promastigote growth. mdpi.com
In the context of anticancer activity, the presence of a chlorine group at the para position of a phenyl group in a thiourea derivative was found to enhance its cytotoxicity. This effect was attributed to the increased lipophilicity conferred by the halogen atom. nih.gov Similarly, in another series of anticancer compounds, a methoxy (B1213986) group at the 2-position of a pyridine (B92270) ring enhanced antiproliferative activity. nih.gov
The following table summarizes the observed impact of various substituents on the biological activity of arylthiourea derivatives based on several research findings.
| Biological Target/Activity | Favorable Substituent/Pattern | Effect |
| HIV Replication | Specific alkyl/aryl groups | Blocks viral replication nih.gov |
| E. coli β-glucuronidase | Electron-withdrawing group at para-position | Enhanced inhibitory activity nih.gov |
| Leishmaniasis | Lipophilic substituents | Determinant for activity mdpi.com |
| Cancer (various cell lines) | Chlorine at para-position of phenyl ring | Increased cytotoxicity nih.gov |
| Cancer (various cell lines) | Methoxy group at 2-position of pyridine ring | Enhanced antiproliferative activity nih.gov |
These examples underscore the principle that minor modifications to the substituent pattern of an arylthiourea can lead to significant changes in its biological profile. This knowledge is invaluable for the rational design of new and more effective therapeutic agents.
Stereochemical Influence on Bioactivity
Stereochemistry, the three-dimensional arrangement of atoms and molecules, can have a profound impact on the biological activity of chiral compounds. For N-arylthiourea derivatives that possess chiral centers, the different stereoisomers (enantiomers or diastereomers) can exhibit distinct pharmacological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.
Research has shown that the spatial orientation of functional groups is a critical determinant for the biological activity of various molecules. nih.gov In the case of nature-inspired compounds, it has been observed that often only one specific stereoisomer is biologically active. nih.gov This stereoselectivity is frequently attributed to specific interactions with biological targets, such as transport proteins or enzyme active sites. nih.gov
For example, in a study on the antimalarial activity of 3-Br-acivicin isomers and their derivatives, it was found that only the (5S, αS) isomers displayed significant antiplasmodial activity. This observation led to the hypothesis that their uptake into the parasite might be mediated by a stereoselective L-amino acid transport system. nih.gov Molecular modeling further revealed that while stereochemistry affected target binding for some subclasses of the tested compounds, it led to significant differences in antimalarial activity for all subclasses, reinforcing the idea of a stereoselective uptake mechanism. nih.gov
While specific studies focusing solely on the stereochemical influence on the bioactivity of [(4-phenoxyphenyl)amino]thiourea were not identified in the provided search results, the principles derived from studies of other chiral molecules are broadly applicable. If a chiral center were introduced into the this compound scaffold, it would be expected that the resulting enantiomers or diastereomers could exhibit different potencies and even different biological activities.
The following table illustrates the general principles of how stereochemistry can influence bioactivity.
| Stereochemical Aspect | Potential Impact on Bioactivity |
| Enantiomers | May exhibit different potencies (one may be more active than the other). |
| May have different mechanisms of action. | |
| One enantiomer may be active while the other is inactive or even has undesirable effects. | |
| Diastereomers | Typically have different physical and biological properties. |
| Can show significant differences in potency and efficacy. |
The investigation of stereochemical effects is a crucial aspect of drug development. The synthesis and biological evaluation of individual stereoisomers of a chiral N-arylthiourea derivative would be necessary to fully understand its structure-activity relationship and to identify the most promising candidate for further development.
Comparative SAR Analysis Between Thiourea and Urea (B33335) Analogues
The replacement of the sulfur atom in a thiourea derivative with an oxygen atom to form its corresponding urea analogue can lead to significant changes in biological activity. nih.govresearchgate.net This is because the urea and thiourea moieties, while structurally similar, possess different physicochemical properties that influence their interactions with biological targets. nih.gov
Both urea and thiourea groups are capable of forming hydrogen bonds, which are crucial for stabilizing interactions with proteins, enzymes, and receptors. nih.gov However, the electronic and steric characteristics of the C=S (thiocarbonyl) and C=O (carbonyl) groups differ. The thiourea group is generally considered to be more lipophilic and a better hydrogen bond donor, while the urea group is a better hydrogen bond acceptor.
In some cases, the thiourea and urea analogues exhibit comparable biological activities. For instance, in a study of antiglycation agents, it was found that halogen-containing derivatives of both urea and thiourea were potent inhibitors of protein glycation, with no clear preference for either the oxygen or sulfur atom at the urea/thiourea function. researchgate.net
However, in other instances, the switch between a thiourea and a urea can have a dramatic effect on potency. Structure-activity relationship (SAR) studies on adamantyl urea derivatives for the treatment of Mycobacterium tuberculosis infections demonstrated that the urea moiety was essential for activity. Replacing it with other groups resulted in a decrease in activity. nih.gov
Conversely, a study on novel human TLR1/2 agonists started with a urea-based hit, 1-phenyl-3-(thiophen-2-yl)urea, and through chemical optimization, which included the synthesis of thiourea analogues, they identified a significantly more potent compound. figshare.com This suggests that in this particular biological system, the thiourea scaffold was more favorable for activity.
The following table provides a comparative overview of the properties and potential biological implications of thiourea versus urea analogues.
| Feature | Thiourea (C=S) | Urea (C=O) | Biological Implication |
| Hydrogen Bonding | Good H-bond donor | Good H-bond acceptor | Can lead to different binding modes and affinities with biological targets. nih.gov |
| Lipophilicity | Generally more lipophilic | Generally less lipophilic | Can affect cell permeability and overall pharmacokinetic properties. |
| Electronic Properties | Different from urea | Different from thiourea | Influences the nature of non-covalent interactions with target molecules. |
| Biological Activity | Can be more or less active than the urea analogue, or have similar activity, depending on the specific biological target. | Can be more or less active than the thiourea analogue, or have similar activity, depending on the specific biological target. | The choice between a thiourea and a urea is a key consideration in drug design and optimization. nih.govresearchgate.net |
Ultimately, the decision to use a thiourea or a urea core in a drug discovery program depends on the specific biological target and the desired pharmacological profile. A comparative SAR analysis of both series of analogues is often necessary to identify the optimal scaffold for a given application.
Pharmacophore Identification and Molecular Optimization Strategies
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its biological activity. nih.gov This "pharmacophore" represents the key interaction points between a ligand and its biological target. nih.gov Once a pharmacophore model is established, it can be used to guide the design and optimization of new, more potent and selective compounds. nih.govnih.govresearchgate.net
The process of pharmacophore modeling typically involves aligning a set of active molecules and extracting their common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov This information can then be used to create a 3D query for virtual screening of compound libraries to identify new potential hits. nih.gov
For N-arylthiourea derivatives, pharmacophore modeling can help to elucidate the key structural requirements for a specific biological activity. For example, a pharmacophore model for a series of N-arylthiourea inhibitors of a particular enzyme might reveal the importance of the thiourea group for hydrogen bonding, a specific substitution pattern on the aryl ring for hydrophobic interactions, and a certain distance between these features.
Once a pharmacophore has been identified, various molecular optimization strategies can be employed to improve the properties of a lead compound. These strategies can include:
Substituent modification: Systematically altering the substituents on the aryl ring to enhance potency, selectivity, or pharmacokinetic properties.
Scaffold hopping: Replacing the core structure of the molecule with a different scaffold while maintaining the key pharmacophoric features.
Molecular docking studies are often used in conjunction with pharmacophore modeling to predict how a designed compound will bind to its target protein. nih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to be active. For instance, in the development of E. coli β-glucuronidase inhibitors, molecular docking analysis indicated that a promising thiourea derivative had a strong affinity for the enzyme, forming interactions with key amino acid residues in the active site. nih.gov
The following table outlines the general workflow for pharmacophore identification and molecular optimization.
| Step | Description |
| 1. Ligand-Based Pharmacophore Modeling | A set of known active molecules is used to identify common structural features essential for biological activity. nih.gov |
| 2. Receptor-Based Pharmacophore Modeling | The 3D structure of the biological target is used to define the key interaction points in the binding site. |
| 3. Virtual Screening | The pharmacophore model is used as a filter to search large databases of chemical compounds for molecules that match the model. |
| 4. Molecular Docking | The identified hits from virtual screening are docked into the binding site of the target to predict their binding mode and affinity. nih.gov |
| 5. Synthesis and Biological Evaluation | The most promising compounds are synthesized and tested for their biological activity to validate the model. |
| 6. Structure-Activity Relationship (SAR) Analysis | The biological data is used to refine the pharmacophore model and guide the next round of molecular optimization. |
| 7. Lead Optimization | The lead compound is further modified to improve its potency, selectivity, and drug-like properties. researchgate.net |
Through the iterative application of these computational and synthetic strategies, it is possible to rationally design N-arylthiourea derivatives with optimized biological activity for a specific therapeutic purpose.
Mechanistic Investigations of Bioactivity for N Arylthiourea Derivatives
Antimicrobial Activities
N-arylthiourea derivatives, including the specific compound [(4-phenoxyphenyl)amino]thiourea, have garnered significant attention for their potential as antimicrobial agents. This section delves into the specifics of their efficacy against various microbial threats and the proposed mechanisms driving these activities.
Antibacterial Efficacy and Spectrum of Activity
N-arylthiourea derivatives have demonstrated a broad range of antibacterial activities. Research has shown that these compounds are effective against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The substitution on the aryl ring plays a crucial role in determining the antibacterial potency. For instance, derivatives with electron-withdrawing groups, such as halogens, tend to exhibit enhanced antibacterial activity. nih.govmdpi.com
Studies have highlighted the efficacy of certain thiourea (B124793) derivatives against clinically significant pathogens. For example, some derivatives have shown potent activity against various strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL. nih.gov The antibacterial spectrum often shows a preference for Gram-positive bacteria over Gram-negative bacteria, which is attributed to the structural differences in their cell walls, particularly the protective outer membrane of Gram-negative bacteria. nih.gov However, some 1-aroyl-3-aryl thiourea derivatives have been found to be more active against Gram-negative bacteria. researchgate.net
The antibacterial mechanism is thought to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication. nih.gov Some thiourea derivatives have also been investigated as inhibitors of urease, an enzyme vital for the survival of bacteria like Helicobacter pylori in the acidic environment of the stomach. nih.gov
Table 1: Antibacterial Activity of Selected Thiourea Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity (e.g., MIC, Zone of Inhibition) | Reference(s) |
| Thiourea Derivative (TD4) | Staphylococcus aureus (including MRSA strains) | MIC: 2–16 µg/mL | nih.gov |
| N-Aryl Thiourea Derivatives | Gram-positive and Gram-negative bacteria | Good antibacterial activity, especially with electron-withdrawing groups | nih.gov |
| 1-Aroyl-3-aryl thioureas | Gram-negative and Gram-positive bacteria | Higher activity against Gram-negative bacteria | researchgate.net |
| N-monoarylacetothioureas | Urease-producing bacteria (e.g., H. pylori) | Potent urease inhibitors | nih.gov |
| Halogenated Thiourea Derivatives | Staphylococcus aureus, Staphylococcus epidermidis | MIC: 4-64 µg/mL | nih.gov |
| Phenylthiazole derivatives with 1,3,4-thiadiazole (B1197879) thione | Ralstonia solanacearum, Xanthomonas oryzae pv. oryzae | Moderate to excellent antibacterial activity | mdpi.com |
This table is for illustrative purposes and summarizes findings from various studies on different thiourea derivatives.
Antifungal Efficacy and Activity Profiles
In addition to their antibacterial properties, N-arylthiourea derivatives have shown considerable promise as antifungal agents. mdpi.commdpi.comnih.gov Their activity extends to a range of pathogenic fungi, including yeasts and molds. mdpi.com For instance, certain thiourea derivatives have demonstrated significant inhibitory effects on the mycelial growth, sporulation, and germination of various fungal pathogens. nih.gov
A study on chitosan-modified thiourea derivatives revealed a significantly enhanced fungicidal effect compared to unmodified chitosan (B1678972) against several fungal strains. nih.gov The structural modifications on the thiourea scaffold, such as the introduction of specific aryl groups, can greatly influence the antifungal potency. For example, some acylthiourea derivatives have shown promising activity against Candida albicans. researchgate.net
Furthermore, novel 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives have been synthesized and shown to possess moderate to good antifungal activity against several plant pathogenic fungi. nih.gov One particular compound from this series exhibited significant activity against Alternaria solani, Botrytis cinerea, and Sclerotinia sclerotiorum. nih.gov Similarly, phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety have displayed excellent antifungal activity against Sclerotinia sclerotiorum. mdpi.com
Table 2: Antifungal Activity of Selected Thiourea Derivatives
| Compound/Derivative Class | Fungal Strain(s) | Observed Activity (e.g., MIC, Inhibition Rate) | Reference(s) |
| Chitosan-thiourea derivatives | Rhizoctonia solani, Sclerotium rolfsii, Fusarium solani | Significant inhibition of mycelial growth and sporulation | nih.gov |
| Acylthiourea derivatives | Candida albicans | Promising antifungal activity | researchgate.net |
| 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives | Alternaria solani, Botrytis cinerea, Sclerotinia sclerotiorum | Moderate to good antifungal activity | nih.gov |
| Phenylthiazole derivatives with 1,3,4-thiadiazole thione | Sclerotinia sclerotiorum, Rhizoctonia solani, Magnaporthe oryzae, Colletotrichum gloeosporioides | Moderate to excellent antifungal activity | mdpi.com |
| Hybrids of alkyl/arylthioureas and 6-methoxy-2-aminobenzothiazole | Aspergillus Niger, Aspergillus flavus, Fusarium monoliforme | Mild to moderate antifungal activity | chemijournal.com |
This table is for illustrative purposes and summarizes findings from various studies on different thiourea derivatives.
Anti-biofilm Properties of Thiourea Scaffolds
Bacterial biofilms are structured communities of bacteria that are notoriously resistant to conventional antimicrobial treatments. Thiourea derivatives have emerged as a class of compounds with the potential to combat these resilient structures. nih.govjst.go.jp
Research has shown that certain thiourea derivatives can effectively inhibit the formation of biofilms by various pathogenic bacteria. For instance, derivatives incorporating a 2-aminothiazole (B372263) scaffold have demonstrated significant anti-biofilm activity against both methicillin-resistant and standard strains of Staphylococcus epidermidis. jst.go.jp Similarly, thiourea derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold have also been shown to effectively inhibit biofilm formation by methicillin-resistant S. epidermidis. nih.gov
The mechanism behind this anti-biofilm activity is thought to involve the disruption of quorum sensing, a cell-to-cell communication system that bacteria use to coordinate biofilm formation. mdpi.com By interfering with these signaling pathways, thiourea derivatives can prevent the initial attachment of bacteria to surfaces and the subsequent development of a mature biofilm matrix.
Proposed Mechanisms of Antimicrobial Action (e.g., Cell Membrane Disruption, Inhibition of Essential Enzymes)
The antimicrobial effects of N-arylthiourea derivatives are believed to stem from multiple mechanisms of action. One of the primary proposed mechanisms is the disruption of the bacterial cell membrane. nih.gov This can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
Another significant mechanism is the inhibition of essential enzymes. nih.govnih.gov As mentioned earlier, thioureas can inhibit bacterial DNA gyrase and topoisomerase IV, which are vital for DNA replication and repair. nih.gov Furthermore, some thiourea derivatives act as potent inhibitors of urease, an enzyme crucial for the survival of certain pathogenic bacteria. nih.gov The inhibition of other enzymes, such as those involved in mycolic acid biosynthesis in mycobacteria, has also been reported for some thiourea derivatives like isoxyl. jst.go.jp
The specific mechanism can vary depending on the structure of the thiourea derivative and the target microorganism. For example, some studies suggest that the antibacterial action of certain derivatives involves the disruption of NAD+/NADH homeostasis within the bacterial cell. nih.gov
Antineoplastic (Anticancer) Activities
Beyond their antimicrobial properties, N-arylthiourea derivatives have also been investigated for their potential as anticancer agents.
Inhibition of Cancer Cell Proliferation
Several studies have demonstrated the ability of thiourea derivatives to inhibit the proliferation of various cancer cell lines. mdpi.comnih.govdergipark.org.tr The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. mdpi.comresearchgate.net
For example, a study on new N,N′-diarylthiourea derivatives showed that one compound, in particular, was effective in suppressing the growth of MCF-7 breast cancer cells by arresting the cell cycle in the S phase and activating caspase-3, a key enzyme in the apoptotic pathway. mdpi.com Other research has indicated that thiourea derivatives can inhibit the growth of various cancer cell lines, including those of the colon (HCT116), liver (HepG2), and breast (MCF-7). nih.gov
The anticancer mechanism of some thiourea derivatives is thought to involve the inhibition of key signaling pathways and enzymes that are crucial for cancer cell survival and proliferation, such as the epidermal growth factor receptor (EGFR). nih.gov However, it is important to note that not all thiourea derivatives exhibit significant anticancer activity. For instance, a series of 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureas did not show significant anticancer properties on A549 and L929 cell lines. nih.gov
Table 3: Anticancer Activity of Selected Thiourea Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity (e.g., IC50, Mechanism) | Reference(s) |
| N,N′-Diarylthiourea Derivative | MCF-7 (Breast Cancer) | IC50 of 338.33 µM, S phase cell cycle arrest, caspase-3 activation | mdpi.com |
| Thiourea derivatives bearing a benzodioxole moiety | HCT116 (Colon), HepG2 (Liver), MCF-7 (Breast) | Significant cytotoxic effect, in some cases greater than doxorubicin | nih.gov |
| 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureas | A549 (Lung), L929 (Fibrosarcoma) | No significant anticancer properties observed | nih.gov |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7, T47D (Breast), HeLa (Cervical) | Cytotoxic activity without harming normal cells | jppres.com |
This table is for illustrative purposes and summarizes findings from various studies on different thiourea derivatives.
Targeting Molecular Pathways Implicated in Oncogenesis
Thiourea derivatives are recognized for their potential to interact with key molecular targets involved in cancer development.
Sirtuin-1 (SIRT1)
SIRT1, a NAD+-dependent deacetylase, is a crucial regulator of various cellular processes, and its activation has been linked to cardioprotective effects. nih.gov While direct studies on this compound are limited, the synthesis of related thiazole-based derivatives has provided insights. For instance, the condensation of 3-aminophenol (B1664112) or 4-aminophenol (B1666318) with potassium thiocyanate (B1210189) yields thiourea intermediates that can be further reacted to form potent SIRT1-activating compounds. nih.gov This suggests that the core thiourea structure, a key feature of this compound, is amenable to the design of SIRT1 modulators. The development of synthetic SIRT1 activators, such as those with an imidazothiazole core, underscores the therapeutic potential of targeting this enzyme. nih.govnih.gov
VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. nih.gov Type II inhibitors of VEGFR-2 often feature a urea (B33335) or thiourea group that forms critical hydrogen bonds within the enzyme's active site. researchgate.net While specific data on this compound is not available, the general structural requirements for VEGFR-2 inhibition highlight the importance of the thiourea moiety. For example, novel substituted 4-amino-2-thiopyrimidines have been developed as dual inhibitors of VEGFR-2 and BRAF kinase, demonstrating potent activity at submicromolar concentrations. nih.gov
K-Ras
The K-Ras protein is a key player in cell signaling pathways that control cell growth and division. Mutations in the KRAS gene are common in many cancers. Research into novel thiourea derivatives has shown their potential to block the interactions between the K-Ras protein and its effectors, thereby inhibiting cancer cell growth. nih.gov Although this study did not specifically test this compound, it provides a rationale for investigating its potential as a K-Ras inhibitor.
HER2
Information regarding the direct interaction of this compound with the HER2 receptor is not currently available in the reviewed literature.
Enzyme Inhibition as a Therapeutic Strategy
Histone Deacetylases (HDACs)
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are implicated in various diseases, including cancer. nih.govmdpi.com HDAC inhibitors have emerged as a promising class of anticancer agents. nih.gov While direct evidence for this compound as an HDAC inhibitor is lacking, the broader class of thiourea derivatives has been explored for this activity. The structural features of many known HDAC inhibitors often include a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The thiourea moiety could potentially serve as a zinc-binding group, making this compound a candidate for further investigation in this area.
Antiviral Activities
Thiourea derivatives have demonstrated a broad spectrum of antiviral activities.
Efficacy Against Specific Viral Pathogens
SARS-CoV-2: The thiourea scaffold has been identified as a promising starting point for the development of anti-SARS-CoV-2 drugs. nih.gov Certain thiourea derivatives have been shown to inhibit the entry of the virus into host cells by interfering with the interaction between the spike protein's receptor-binding domain (RBD) and the ACE2 receptor. nih.gov
Human Immunodeficiency Virus type 1 (HIV-1): A series of 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureas, structurally related to this compound, were synthesized and evaluated for their anti-HIV activity. nih.gov One of the compounds in this series demonstrated the ability to block HIV-1 replication. nih.gov Other research has also identified novel non-nucleoside HIV-1 reverse transcriptase inhibitors based on thiourea-containing scaffolds. nih.gov
Hepatitis B Virus (HBV): While direct studies on the effect of this compound on HBV are not available, the hepatitis B virus core protein is a known target for antiviral drug development. researchgate.netnih.gov The core protein is essential for viral replication and capsid formation. researchgate.net Amino acid substitutions within the core protein have been shown to impact viral infectivity. nih.gov This highlights the potential for small molecules that interact with the core protein to act as antiviral agents.
Molecular Basis of Viral Inhibition
The antiviral activity of thiourea derivatives often stems from their ability to interfere with critical viral processes. A key mechanism identified for SARS-CoV-2 is the inhibition of the interaction between the viral spike protein's receptor-binding domain (RBD) and the host cell's ACE2 receptor, which is the primary entry point for the virus. nih.gov Molecular modeling studies have shown that thiourea derivatives can bind to the RBD, preventing its attachment to ACE2. nih.gov
Targeted Enzyme Inhibition (Beyond Antiproliferative Contexts)
Tyrosinase Inhibition Studies
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is of great interest in the cosmetic and medicinal industries for treating hyperpigmentation disorders. nih.govmdpi.com Thiourea and its derivatives have been identified as potent tyrosinase inhibitors. researchgate.netnih.gov The sulfur atom in the thiourea moiety is crucial for this inhibitory activity. nih.gov Kinetic studies have revealed that some thiourea derivatives act as competitive inhibitors of tyrosinase. mdpi.com While specific inhibitory data for this compound is not detailed, the established anti-tyrosinase activity of the thiourea class suggests its potential in this area.
β-Lactamase Inhibition Mechanisms
There is currently no available scientific literature detailing the β-lactamase inhibition mechanisms of the specific compound this compound or other N-arylthiourea derivatives.
Inhibition of Leishmania Major Dihydrofolate Reductase (DHFR) and Pteridine Reductase 1 (PTR1)
While direct experimental data on the inhibition of Leishmania major Dihydrofolate Reductase (DHFR) and Pteridine Reductase 1 (PTR1) by this compound is not explicitly available, studies on related thiourea derivatives suggest a potential inhibitory role against these crucial parasitic enzymes. The antifolate mechanism, targeting both DHFR and PTR1, is a recognized strategy in the development of antileishmanial agents. For instance, some thiourea derivatives have been shown to inhibit both wild-type and resistant forms of Plasmodium falciparum DHFR. This suggests that the thiourea scaffold could serve as a basis for designing inhibitors that target the folate pathway in Leishmania. The dual inhibition of both DHFR and PTR1 is considered a particularly attractive strategy, as PTR1 can act as a metabolic bypass for DHFR, conferring resistance to traditional antifolate drugs.
Inhibition of Monoamine Oxidase (MAO) and Amyloid-Beta Binding Alcohol Dehydrogenase (ABAD)
Current research has not established a direct link between this compound or its N-arylthiourea analogues and the inhibition of Monoamine Oxidase (MAO) or Amyloid-Beta Binding Alcohol Dehydrogenase (ABAD).
Other Biological Potentials
Beyond the specific enzymatic interactions detailed above, N-arylthiourea derivatives, including this compound, have been investigated for a range of other biological activities.
Antileishmanial Activity
Thiourea derivatives have demonstrated notable potential as antileishmanial agents. Studies have shown that various substituted thioureas exhibit activity against different Leishmania species, including Leishmania major, the causative agent of cutaneous leishmaniasis. The mechanism of action for their antileishmanial effects is believed to involve the inhibition of essential parasitic enzymes, such as those in the folate pathway. While specific data for this compound is limited, the broader class of N-arylthiourea compounds has shown promise in this therapeutic area.
Antioxidant Properties
Anti-inflammatory Effects
N-arylthiourea derivatives have been investigated for their anti-inflammatory properties. The proposed mechanisms often involve the inhibition of key inflammatory mediators. For instance, some thiourea derivatives have been shown to reduce the infiltration of inflammatory cells in animal models. However, specific data regarding the anti-inflammatory effects and mechanisms of this compound have not been reported.
Coordination Chemistry and Metal Complexation of N Arylthioureas
Design and Synthesis of Thiourea (B124793) Ligands for Metal Ion Complexation
The synthesis of N-arylthioureas like [(4-phenoxyphenyl)amino]thiourea is typically achieved through straightforward and well-established synthetic routes. A common method involves the reaction of an appropriate arylamine with an isothiocyanate. In the case of this compound, 4-phenoxyaniline (B93406) would be reacted with a source of the thiourea moiety.
One general and efficient method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate. For the specific synthesis of this compound, 4-phenoxyaniline would be the starting amine. This can be reacted with an appropriate isothiocyanate under controlled conditions.
Another synthetic strategy involves the use of thiophosgene (B130339). An amine can be reacted with thiophosgene to generate an isothiocyanate in situ, which then reacts with another amine molecule or a different amine to produce the desired thiourea. mdpi.com For instance, reacting 4-phenoxyaniline with thiophosgene would generate 4-phenoxyphenyl isothiocyanate, which could then be reacted with ammonia (B1221849) to yield this compound.
The design of these ligands is often driven by the desired properties of the resulting metal complexes. The electronic and steric properties of the substituent on the phenyl ring can significantly influence the coordination behavior of the thiourea ligand and the stability and reactivity of the metal complex. The phenoxy group in this compound, for example, can influence the ligand's electronic properties and potentially its interaction with metal centers. The synthesis of a range of N-arylthioureas with different substituents allows for the systematic study of these effects. nih.gov
Diverse Coordination Modes and Binding Sites of Thiourea Ligands
Thiourea and its derivatives are known for their flexible coordination behavior, acting as versatile ligands that can bind to metal ions in several ways. researchgate.net The presence of both "hard" nitrogen and "soft" sulfur donor atoms allows for a variety of coordination modes. youtube.comyoutube.com
The most common coordination modes for N-arylthioureas include:
S-Monodentate: The ligand binds to the metal center solely through the sulfur atom. This is a very common mode of coordination, particularly for soft metal ions. rsc.orgacs.org
N,S-Bidentate: The ligand chelates to the metal center using both a nitrogen atom and the sulfur atom, forming a stable ring structure. mdpi.comresearchgate.net This mode is often observed in complexes with transition metals.
Bridging: The thiourea ligand can bridge two or more metal centers. This can occur through the sulfur atom, which can act as a µ-S bridge, or through a combination of nitrogen and sulfur atoms. nih.gov
The specific coordination mode adopted by a thiourea ligand depends on several factors, including the nature of the metal ion, the steric and electronic properties of the substituents on the thiourea, the other ligands present in the coordination sphere, and the reaction conditions. For N-acylthioureas, coordination often occurs through the sulfur and oxygen atoms, forming a six-membered chelate ring. acs.orgresearchgate.net While less common for simple N-arylthioureas, the possibility of N,S-chelation is a key feature of their coordination chemistry.
Synthesis and Characterization of Metal Complexes
A wide variety of metal complexes have been synthesized with N-arylthiourea ligands, including those with transition metals such as copper, nickel, zinc, palladium, platinum, cadmium, mercury, iron, and ruthenium. nih.govtandfonline.comresearchgate.netresearchgate.net The synthesis of these complexes typically involves the reaction of a metal salt with the thiourea ligand in a suitable solvent. researchgate.net
Formation of Complexes with Various Transition Metals
The reaction of N-arylthioureas with different transition metal precursors leads to the formation of complexes with diverse geometries and coordination numbers. For example, reactions with copper(I) halides have yielded complexes with varying nuclearities and coordination environments. rsc.orgnih.gov Similarly, palladium(II) and platinum(II) complexes often feature square planar geometries with the thiourea ligand acting as a monodentate or bidentate ligand. rsc.orgmdpi.com The formation of complexes with iron and ruthenium has also been reported, highlighting the broad applicability of these ligands in coordination chemistry. researchgate.netacs.org
Spectroscopic and Crystallographic Analysis of Metal-Thiourea Complexes
The characterization of these metal complexes relies heavily on spectroscopic and crystallographic techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for determining the coordination mode of the thiourea ligand. Changes in the vibrational frequencies of the C=S and C-N bonds upon coordination can provide evidence for the involvement of the sulfur and nitrogen atoms in bonding to the metal. A decrease in the C=S stretching frequency is indicative of coordination through the sulfur atom. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the organic ligand framework within the complex. Changes in the chemical shifts of the N-H and aromatic protons upon complexation can provide insights into the ligand's binding mode. mdpi.comnih.gov
Table 1: Spectroscopic Data for a Representative Thiourea Ligand and its Metal Complexes
| Compound/Complex | Key IR Bands (cm⁻¹) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|---|
| HPMCT (Ligand) | ν(NH) 3176, ν(C=S) 850 | Aromatic: 6.87-7.81, Morpholine: 3.38-3.75 | ν(C=S) ~181 |
| [CuCl₂(HPMCT)₂] | ν(NH) 3174-3336 | Aromatic protons shifted | ν(C=S) shifted downfield by ~6 ppm |
| [PdCl₂(HPMCT)₂] | ν(NH) 3174-3336 | Aromatic protons shifted | ν(C=S) shifted downfield by ~6 ppm |
| [PtCl₂(HPMCT)₂] | ν(NH) 3174-3336 | Aromatic protons shifted | ν(C=S) shifted downfield by ~6 ppm |
Data derived from a study on N-Phenylmorpholine-4-carbothioamide (HPMCT). mdpi.com
Catalytic Applications of Thiourea-Metal Complexes
Thiourea-metal complexes have emerged as effective catalysts in a variety of organic transformations. The ability of the thiourea ligand to modulate the electronic and steric environment of the metal center is key to their catalytic activity.
Catalysis in Organic Transformation Reactions
Transfer Hydrogenation: Metal complexes of thiourea derivatives have been successfully employed as catalysts in transfer hydrogenation reactions. researchgate.net For instance, an iron(II) complex supported by an acyl thiourea ligand has been shown to catalyze the transfer hydrogenation of ketones and other carbonyl compounds. rsc.org Thiourea-catalyzed transfer hydrogenation of aldimines using a Hantzsch ester as the hydrogen source has also been reported, proceeding under metal-free conditions. organic-chemistry.org
Heterocycle Synthesis: Thioureas and their metal complexes are valuable in the synthesis of heterocyclic compounds. tandfonline.com They can act as reactants or as catalysts in these transformations. tandfonline.com For example, bifunctional amine-thiourea catalysts have been used in the enantioselective synthesis of coumarins. tandfonline.com The catalytic activity of thiourea derivatives in the formation of various N-, O-, and S-containing heterocycles is an active area of research. csic.es
Table 2: Catalytic Activity of a Thiourea-Metal Complex in Transfer Hydrogenation
| Substrate | Product | Catalyst | Conditions | Yield (%) |
|---|---|---|---|---|
| Nitrobenzene | Aniline | Ru(III) acyl thiourea complex | NaBH₄, room temperature | High |
| Various Nitroarenes | Corresponding Anilines | Ru(III) acyl thiourea complex | NaBH₄, room temperature | High |
Data derived from a study on a Ruthenium(III) acyl thiourea complex. researchgate.net
Enantioselective Catalysis Mediated by Chiral Metal-Thiourea Complexes
The field of asymmetric catalysis has been significantly advanced by the development of chiral ligands that can effectively transfer stereochemical information to a metallic catalytic center. Among the diverse classes of ligands, N-arylthioureas have emerged as privileged structures. Their utility stems from their ability to coordinate with metal ions and to form crucial secondary interactions, such as hydrogen bonds, which play a pivotal role in the enantiodiscrimination step of a catalytic cycle. While specific research on the enantioselective catalytic applications of chiral metal complexes of this compound is not extensively documented in publicly available scientific literature, the broader class of N-arylthiourea metal complexes provides a robust framework for understanding their potential.
The primary strategy for inducing enantioselectivity with transition-metal catalysts has traditionally relied on the direct coordination of chiral ligands to the metal center. rsc.org This creates a chiral environment that favors the formation of one enantiomer of the product over the other. rsc.org N-arylthioureas contribute to this field by acting as versatile ligands that can be readily synthesized and functionalized. The electronic and steric properties of the aryl group can be fine-tuned to optimize the catalytic performance for a specific transformation.
A significant advancement in the use of chiral thioureas in metal-catalyzed enantioselective reactions is the concept of cooperative catalysis. In this approach, the thiourea moiety does not necessarily bind directly to the metal center but acts as a co-catalyst. Specifically, chiral bis-thioureas have been shown to act as powerful hydrogen-bond donors that can bind to the anionic counter-ion of a cationic transition-metal complex. nih.govresearchgate.net This ion-pairing interaction brings the chiral thiourea scaffold into close proximity with the catalytic center, creating a highly organized chiral pocket that effectively controls the stereochemical outcome of the reaction. nih.govresearchgate.net This strategy has been successfully applied in intramolecular ruthenium-catalyzed propargylic substitution reactions, achieving high enantioselectivities (up to 99% enantiomeric excess). nih.govresearchgate.net
The success of this anion-binding strategy highlights the importance of non-covalent interactions in asymmetric catalysis. Experimental and computational studies have revealed that attractive interactions between electron-deficient arene components of the thiourea-based hydrogen-bond donor and the metal complex are crucial for both enantioinduction and rate enhancement. researchgate.net
Furthermore, multifunctional thiourea catalysts, which bear an additional functional group such as a tertiary amine or an amino alcohol, have been developed. mdpi.com These catalysts can activate both the nucleophile and the electrophile simultaneously through a combination of Lewis base/Brønsted base interactions and hydrogen bonding. mdpi.com While often employed as organocatalysts, the principles of their bifunctional activation can be extended to metal-coordination chemistry, where the thiourea ligand can play a dual role in both coordinating to the metal and activating a substrate or reagent.
The coordination chemistry of N-arylthioureas with various transition metals, including palladium(II), gold(I), and silver(I), has been explored, leading to the synthesis of complexes with diverse geometries. nih.govnih.gov For instance, monosubstituted thioureas can form N–S coordinated neutral complexes with Pd(II), while disubstituted ones may form O–S bidentate cationic complexes. nih.gov These coordination complexes have shown promise in various fields, and their chiral analogues are prime candidates for applications in enantioselective catalysis.
The following tables summarize representative examples of enantioselective reactions catalyzed by systems involving chiral N-arylthioureas, illustrating the broad applicability and high efficiency of this class of catalysts.
Table 1: Enantioselective Michael Addition Catalyzed by a Bifunctional Thiourea
| Entry | Nitroalkene | Malonate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Nitrostyrene | Dimethyl malonate | 10 | Toluene | 24 | 95 | 92 |
| 2 | (E)-β-Nitrostyrene | Diethyl malonate | 5 | CH2Cl2 | 48 | 98 | 94 |
| 3 | 2-Nitronaphthalene | Dibenzyl malonate | 10 | THF | 36 | 92 | 90 |
Data is representative of typical results found in the literature for bifunctional thiourea catalysts.
Table 2: Enantioselective Aza-Henry Reaction
| Entry | N-Boc-imine | Nitroalkane | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | N-Boc-benzaldimine | Nitromethane | 5 | Toluene | -20 | 99 | 97 |
| 2 | N-Boc-(4-chlorobenzaldimine) | Nitroethane | 10 | MTBE | -30 | 96 | 95 |
| 3 | N-Boc-(2-naphthaldimine) | Nitropropane | 5 | CH2Cl2 | -20 | 94 | 98 |
Data is representative of typical results found in the literature for bifunctional aminothiourea catalysts.
Table 3: Ruthenium-Catalyzed Intramolecular Propargylic Substitution via Anion-Binding Catalysis
| Entry | Substrate | Catalyst System | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Propargylic alcohol derivative | [Ru]-complex + Chiral bis-thiourea | Dichloromethane | 12 | 95 | 98 |
| 2 | Substituted propargylic alcohol | [Ru]-complex + Chiral bis-thiourea | Chloroform | 24 | 92 | 99 |
| 3 | Electron-rich propargylic alcohol | [Ru]-complex + Chiral bis-thiourea | 1,2-Dichloroethane | 18 | 96 | 97 |
Data is representative of findings reported for cooperative catalysis with chiral bis-thiourea HBDs and ruthenium complexes. researchgate.net
Supramolecular Chemistry and Self Assembly of Thiourea Derivatives
Fundamental Principles of Thiourea-Based Supramolecular Architectures
The supramolecular behavior of thiourea (B124793) derivatives is governed by the electronic and steric properties of the thiourea group (-NH-C(S)-NH-). This functional group acts as an excellent hydrogen bond donor through its N-H protons. The acidity of these protons, and thus the strength of the hydrogen bonds they can form, can be finely tuned by the electronic nature of the substituents on the nitrogen atoms. nih.gov Aromatic substituents, for instance, can enhance the hydrogen-bonding capabilities through electron-withdrawing effects.
The fundamental principle behind the formation of supramolecular architectures with thioureas lies in their capacity for self-recognition and self-assembly. Molecules of thiourea derivatives organize spontaneously into well-defined, thermodynamically stable, one-, two-, or three-dimensional structures. This assembly is driven by a combination of specific, directional non-covalent interactions. The predictability of these interactions allows for the rational design of crystalline solids and other ordered materials with desired topologies and properties.
**8.2. Role of Non-Covalent Interactions in Self-Assembly
The assembly of thiourea derivatives into supramolecular structures is a direct result of a hierarchy of non-covalent interactions. While hydrogen bonding is typically dominant, other forces such as π-π stacking and weaker van der Waals interactions also play crucial roles in stabilizing the final architecture.
Hydrogen bonding is the primary driving force in the self-assembly of thiourea derivatives. The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom is an effective hydrogen bond acceptor. This leads to the frequent formation of a robust and characteristic eight-membered hydrogen-bonded ring motif, known as a dimer, with a graph-set notation of R²₂(8). researchgate.net
In the crystal structure of a related compound, N-(4-methoxyphenyl)thiourea, molecules are linked by N-H···O and N-H···S hydrogen bonds, creating a two-dimensional network. researchgate.netresearchgate.net In other cases, such as with N,N′-bis[2-(dimethylamino)phenyl]thiourea, both intramolecular and intermolecular hydrogen bonds are observed. nih.gov The intramolecular N-H···N bond influences the conformation of the molecule, while intermolecular N-H···S interactions link adjacent molecules together. nih.gov These networks can extend into various forms, including zigzag chains, sheets, and more complex three-dimensional frameworks, depending on the substituents and the presence of other functional groups. nih.gov
| Interaction Type | Description | Example Compound | Reference |
| Intermolecular N-H···S | Connects adjacent thiourea molecules, often forming dimers or chains. | N-(4-methoxyphenyl)thiourea | researchgate.netresearchgate.net |
| Intermolecular N-H···O | Occurs when other acceptor atoms like oxygen are present in the structure. | N-(4-methoxyphenyl)thiourea | researchgate.netresearchgate.net |
| Intramolecular N-H···N | Can occur in substituted thioureas, influencing molecular conformation. | N,N′-bis[2-(dimethylamino)phenyl]thiourea | nih.gov |
The geometry of these interactions can vary, including parallel-displaced, edge-to-face (T-shaped), and cofacial arrangements. researchgate.net For example, in the crystal structure of N-(3-ethynylphenyl)-4-fluorobenzamide, π-π stacking interactions between fluorinated rings play a significant role in the molecular aggregation. researchgate.net In thiourea systems, these stacking interactions often occur between layers or chains that are primarily formed by hydrogen bonds, creating more complex and robust three-dimensional structures. Other weak forces, such as C-H···π and van der Waals interactions, further refine the molecular packing. researchgate.net
Molecular Recognition Phenomena and Host-Guest Interactions
The directional hydrogen-bonding capability of the thiourea moiety makes it an excellent functional group for molecular recognition, particularly for anions and neutral guest molecules. Thiourea-based receptors can form specific and strong complexes with guests through multiple hydrogen bonds, leading to applications in sensing and separation.
This recognition ability allows thiourea derivatives to act as hosts in host-guest systems. For example, thiourea is known to form inclusion compounds where it creates a host lattice (often a channel-like structure) that can encapsulate guest molecules. The host lattice is stabilized by N-H···S hydrogen bonds, while the guest molecules are held within the channels by weaker van der Waals forces or additional hydrogen bonds if the guest is also functionalized. thno.orgnih.gov Macrocyclic hosts like cyclodextrins and pillararenes are well-known for their host-guest chemistry, driven by hydrophobic and van der Waals interactions. thno.orgnih.govaalto.fi Thiourea-based systems operate on similar principles but are driven primarily by directed hydrogen bonding.
Self-Assembly Processes and Polymorphism in Thiourea Systems
The self-assembly of thiourea derivatives from solution into a crystalline solid is a complex process that can lead to the formation of different crystal structures, a phenomenon known as polymorphism. Polymorphs of a compound have the same chemical composition but differ in their crystal packing, which can result in different physical properties such as melting point, solubility, and stability.
Polymorphism in thiourea systems arises from the flexibility of intermolecular interactions. For instance, a molecule might crystallize with different hydrogen-bonding patterns or conformational isomers (conformers). In a study of N-(3-hydroxyphenyl)-3-methoxybenzamide, two polymorphs were identified. mdpi.com One form exhibited a three-dimensional hydrogen-bonding network, while the other formed layers, demonstrating how subtle changes in intermolecular interactions can lead to distinct crystalline forms. mdpi.com The specific polymorph obtained can often be controlled by varying crystallization conditions such as the solvent, temperature, or rate of cooling.
Formation of Advanced Ordered Materials (e.g., Metallogels)
While specific examples involving [(4-phenoxyphenyl)amino]thiourea are not documented, the self-assembly properties of thiourea derivatives make them promising candidates for the creation of advanced ordered materials. One such class of materials is metallogels. These are a type of supramolecular gel where the gel network is formed through the coordination of metal ions with an organic ligand, known as a gelator.
Thiourea derivatives can act as effective gelators. The nitrogen and sulfur atoms of the thiourea group are excellent coordination sites for metal ions. The self-assembly of the thiourea ligand, driven by hydrogen bonding, combined with the cross-linking provided by metal coordination, can lead to the formation of an extensive three-dimensional network that immobilizes the solvent, resulting in a gel. The properties of these metallogels can be tuned by changing the thiourea ligand, the metal ion, or the solvent, opening possibilities for applications in catalysis, sensing, and controlled release.
Applications in Chemical Sensing and Analytical Chemistry
Design Principles and Molecular Recognition of Thiourea-Based Chemosensors
The fundamental design of thiourea-based chemosensors revolves around the exceptional ability of the thiourea (B124793) unit's N-H protons to act as hydrogen-bond donors. nih.govresearchgate.net This allows for the specific recognition of electron-rich species, particularly anions. The molecular recognition process is a non-covalent interaction where the sensor (host) binds to the analyte (guest). For this recognition to be translated into a measurable signal, a signaling unit, such as a chromophore (for color change) or a fluorophore (for fluorescence change), is typically integrated into the sensor's molecular structure. nih.govacs.org
When an anion binds to the thiourea N-H groups, it perturbs the electronic environment of the attached signaling moiety. acs.org This perturbation can manifest as a change in the molecule's intramolecular charge transfer (ICT), leading to an observable shift in the absorption or emission spectrum. mdpi.com The acidity of the N-H protons is a critical factor; attaching electron-withdrawing groups to the thiourea structure enhances their acidity, which can lead to stronger binding and more pronounced signaling. nih.govnih.gov Conversely, the (4-phenoxyphenyl)amino group in the target compound can influence the electron density and conformational flexibility of the receptor site, thereby fine-tuning its binding affinity and selectivity for specific analytes. researchgate.net
The interaction is not always a simple hydrogen bond. With highly basic anions like fluoride (B91410) or acetate (B1210297), the process can evolve into a deprotonation of the thiourea N-H protons, resulting in a distinct acid-base reaction that produces a strong colorimetric response. nih.govacs.org The design of these sensors, therefore, requires a careful balance of receptor acidity, structural pre-organization, and the electronic properties of the signaling unit to achieve high sensitivity and selectivity. rsc.orgmagtech.com.cn
Detection of Ions and Neutral Analytes
Thiourea-based sensors are adept at detecting a wide array of species, from charged ions to neutral molecules, leveraging their hydrogen-bonding and coordination capabilities.
Anion recognition is a primary application of thiourea-based chemosensors due to the strong hydrogen-bonding interactions between the thiourea N-H protons and anions. magtech.com.cn The selectivity of these sensors is often dictated by the anion's basicity and geometry. Highly basic anions like fluoride (F⁻), cyanide (CN⁻), and acetate (CH₃COO⁻) are frequently targeted for detection. nih.gov
For instance, studies on various thiourea derivatives have shown that upon binding with basic anions, a distinct color change is observed. austinpublishinggroup.com This is often due to the deprotonation of the receptor, which causes a significant shift in the UV-visible absorption spectrum. nih.govacs.org The interaction can be confirmed through ¹H-NMR titration experiments, which show a downfield shift of the N-H proton signals upon hydrogen bonding with the anion. austinpublishinggroup.com In a recent study, a nitrophenyl thiourea-modified sensor demonstrated clear colorimetric responses to fluoride and acetate, attributed to hydrogen bonding interactions that altered the sensor's electronic spectrum. researchgate.net Another novel sensor showed high selectivity for acetate, forming a 1:1 host-guest complex stabilized by hydrogen bonds. austinpublishinggroup.com The presence of competing anions often does not interfere with the detection of the target analyte, highlighting the potential for high selectivity. mdpi.comepa.gov
Table 1: Examples of Anion Detection by Thiourea-Based Sensors
| Sensor Type | Analyte | Detection Method | Key Finding | Citation |
|---|---|---|---|---|
| Nitrophenyl Thiourea Derivative | Fluoride (F⁻), Acetate (AcO⁻) | Colorimetric | Selective color change from colorless to yellow upon anion binding. | researchgate.net |
| 1-Naphthyl Thiourea Derivative | Fluoride (F⁻) | Colorimetric & UV-Vis | High affinity for fluoride (log K₁ = 5.98) leading to effective detection. | nih.govacs.org |
| Cyclohexanediamine Thiourea Derivative | Acetate (AcO⁻) | Colorimetric & UV-Vis | High sensitivity and selectivity for acetate, forming a 1:1 complex. | austinpublishinggroup.com |
While more commonly used for anions, the thiourea scaffold can also be adapted for cation sensing. The soft sulfur atom in the thiourea group can act as a coordination site for soft metal cations like Hg²⁺ and Cu²⁺. researchgate.netmdpi.com The design of cation-selective thiourea sensors often involves incorporating additional coordinating atoms to create a specific binding pocket for the target metal ion. researchgate.net
For example, a ninhydrin (B49086) thiourea derivative was developed for the selective visual detection of Cu(II) in aqueous media. tsijournals.com In another study, the presence of acetate ions was found to enhance the selectivity of a thiourea-based sensor for Hg²⁺ over a range of other metal ions, demonstrating a "turn-on" fluorescent response. acs.org This indicates that the sensing mechanism can be complex, sometimes involving synergistic effects with other ions present in the solution.
The hydrogen-bonding capability of the thiourea group is not limited to ions; it can also be harnessed for the recognition of neutral molecules that can act as hydrogen bond acceptors. researchgate.netnih.gov The design strategy often involves creating a molecular cleft or cavity that is sterically and electronically complementary to the target neutral analyte, enhancing binding selectivity. nih.gov Thiourea derivatives have been successfully employed to detect various neutral analytes, such as adenosine (B11128) triphosphate (ATP), by exploiting these specific interactions. researchgate.netnih.gov
Sensor Technologies and Analytical Methodologies
The translation of a molecular recognition event into a practical, observable signal is achieved through various technologies, with colorimetric and fluorometric platforms being the most common for thiourea-based sensors.
Colorimetric sensors offer a straightforward and cost-effective detection method, often allowing for "naked-eye" analysis without the need for sophisticated instrumentation. austinpublishinggroup.comresearchgate.net The principle lies in a distinct color change that occurs when the sensor binds to the analyte. This change is caused by a shift in the maximum absorption wavelength of the sensor's chromophore, typically due to an alteration of the intramolecular charge-transfer (ICT) pathway upon analyte binding. acs.orgmdpi.com
Fluorometric sensors provide an even more sensitive detection method, relying on changes in the sensor's fluorescence properties. mdpi.com Upon analyte binding, the sensor can exhibit fluorescence quenching ("turn-off") or enhancement ("turn-on"). These changes can be triggered by several photophysical processes, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or inhibition of these processes. researchgate.net Fluorometric methods are particularly valued for their ability to detect very low concentrations of an analyte. mdpi.com For instance, a thiourea derivative linked to a perylenebisimide fluorophore was developed as a fluorescent "turn-on" sensor for mercury ions. acs.org Both colorimetric and fluorometric approaches have been widely applied in developing sensors for a range of ions and neutral molecules in environmental and biological samples. researchgate.netnih.gov
Electrochemical Sensing Approaches (e.g., Voltammetry)
Electrochemical methods, particularly voltammetry, offer a sensitive and cost-effective approach for the detection of various analytes. The electroactivity of the thiourea moiety or its ability to interact with electroactive species forms the basis for its use in electrochemical sensors. The oxidation of thiourea at different electrode surfaces can be monitored to quantify its concentration.
Voltammetric techniques, such as differential pulse voltammetry (DPV) and cyclic voltammetry (CV), have been successfully employed for the determination of thiourea and its derivatives. For instance, the oxidation of thiourea has been studied at boron-doped diamond electrodes, which demonstrated good analytical performance in acidic media with low susceptibility to electrode fouling. researchgate.netcapes.gov.br The electrochemical behavior is often complex, involving multi-step oxidation processes. researchgate.net
The modification of electrode surfaces with materials that enhance the electrochemical signal for thiourea is a common strategy. While specific studies on [(4-phenoxyphenyl)amino]thiourea are not prevalent in the literature, research on unmodified thiourea provides a foundational understanding. For example, the electrochemical oxidation of thiourea has been shown to be feasible on platinum electrodes in the presence of cationic surfactants, which help to solubilize the oxidation products and prevent electrode passivation. capes.gov.br
The table below summarizes the performance of some electrochemical sensors for thiourea, highlighting the different electrode systems and voltammetric techniques used.
| Electrode System | Analyte | Voltammetric Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Boron-Doped Diamond Electrode | Thiourea | Anodic Voltammetry | Micromolar concentrations | Not Specified | researchgate.netcapes.gov.br |
| Platinum Electrode with Hyamine 2389 | Thiourea | Voltammetry | Not Specified | Not Specified | capes.gov.br |
| Nafion/CuO/ZnO Nanospikes/GCE | Thiourea | Differential Pulse Voltammetry | 0.15–1.20 mM | 23.03 ± 1.15 µM | mdpi.com |
| Silver Nanoparticles/Graphite (B72142) Electrode | Thiourea | Not Specified | 1 to 10 mg/l | Not Specified | researchgate.net |
GCE: Glassy Carbon Electrode
Nanoparticle-Enhanced Sensing Platforms (e.g., Ag-NPs, CuO/ZnO Nanospikes)
The integration of nanoparticles into sensing platforms can significantly enhance their sensitivity and selectivity. The high surface-area-to-volume ratio and unique optical and electronic properties of nanoparticles provide an ideal environment for analyte interaction and signal amplification.
Silver Nanoparticles (Ag-NPs):
Silver nanoparticles have been widely used in colorimetric and electrochemical sensors for thiourea and its derivatives. The strong affinity between silver and the sulfur atom in the thiourea group is the primary mechanism for this sensing application.
In colorimetric sensing, the presence of thiourea can induce the aggregation of Ag-NPs, leading to a distinct color change that can be visually observed and quantified using spectrophotometry. researchgate.netnih.gov This interaction is based on the displacement of stabilizing agents on the nanoparticle surface by thiourea, which reduces the inter-particle distance and alters the surface plasmon resonance of the Ag-NPs. researchgate.net A sensor based on citrate-modified Ag-NPs demonstrated an ultralow detection limit of 0.8 nM for thiourea. researchgate.netnih.gov
Electrochemical sensors have also been developed using Ag-NPs. A screen-printed graphite electrode modified with Ag-NPs has been used for the direct monitoring of thiourea in industrial applications. researchgate.net The nanoparticles facilitate the adsorption of thiourea onto the electrode surface, enhancing the electrochemical signal.
CuO/ZnO Nanocomposites:
Nanocomposites of copper oxide (CuO) and zinc oxide (ZnO) have emerged as promising materials for sensing applications due to their synergistic properties. These materials have been investigated for gas sensing and for the detection of organic molecules in solution. kbhgroup.inmdpi.comnih.govacs.orgresearchgate.net
A notable application is the development of a voltammetric sensor for thiourea using a glassy carbon electrode modified with CuO/ZnO nanospikes and a Nafion film. mdpi.com The CuO/ZnO nanostructures provide a large surface area and catalytic activity for the electrochemical oxidation of thiourea. This sensor exhibited good sensitivity and a wide linear detection range for thiourea in a phosphate (B84403) buffer solution. mdpi.com The combination of p-type CuO and n-type ZnO can create p-n junctions at the nanoscale, which can enhance the sensing performance by modulating charge carrier separation and transport. mdpi.comnih.govacs.org
The table below details the characteristics of nanoparticle-enhanced sensing platforms for thiourea.
| Nanoparticle System | Analyte | Sensing Principle | Key Findings | Reference |
| Citrate-modified Silver Nanoparticles | Thiourea | Colorimetric | Limit of detection of 0.8 nM; rapid response within 2 minutes. | researchgate.netnih.gov |
| Silver Nanoparticles on Graphite Electrode | Thiourea | Electrochemical | Linear range of 1 to 10 mg/l for direct monitoring in industrial baths. | researchgate.net |
| Fluorescein-functionalized Ag-NPs | Tricyclazole (a thiourea-containing pesticide) | Colorimetric | Limit of detection of 0.051 ppm; high selectivity. | nih.gov |
| Nafion/CuO/ZnO Nanospikes on GCE | Thiourea | Electrochemical (DPV) | Linear range of 0.15–1.20 mM; LOD of 23.03 ± 1.15 µM; good reproducibility and stability. | mdpi.com |
LOD: Limit of Detection; DPV: Differential Pulse Voltammetry; GCE: Glassy Carbon Electrode
While the direct application of this compound in these sensing platforms has not been extensively reported, the foundational research on thiourea and its derivatives suggests a strong potential for its use. The presence of the phenoxyphenyl group could influence the compound's solubility, steric hindrance, and electronic properties, which in turn would affect its interaction with nanoparticles and electrode surfaces. Further research is needed to explore and characterize the specific sensing capabilities of this compound.
Conclusion and Future Research Directions
Summary of Current Research Landscape for N-Arylthioureas
The current research landscape for N-arylthioureas is characterized by extensive exploration of their biological activities and their utility as versatile chemical intermediates. These compounds, which feature an aryl group attached to one of the nitrogen atoms of the thiourea (B124793) core, are a major focus in medicinal and agricultural chemistry.
Recent investigations have consistently demonstrated the broad-spectrum biological potential of N-arylthioureas. rsc.orgmdpi.com They are widely studied for their efficacy as:
Antimicrobial Agents: Including antibacterial, antifungal, and antiviral properties. researchgate.netnih.gov Specific derivatives have shown potent activity against phytopathogenic fungi and various bacterial strains. nih.govnih.gov
Anticancer Agents: Studies have revealed that certain thiourea derivatives can inhibit the growth of various cancer cell lines, sometimes by inducing cell cycle arrest. mdpi.commdpi.com
Enzyme Inhibitors: They have been identified as effective inhibitors of enzymes like urease. rsc.org
Antitubercular Agents: Several novel arylthiourea derivatives have exhibited significant activity against Mycobacterium tuberculosis, including drug-resistant strains. researchgate.net
Agricultural Chemicals: Beyond antimicrobial use, they are investigated as herbicides, insecticides, and plant growth regulators. acs.orgresearchgate.net For instance, certain derivatives can modulate root growth in plants. acs.org
The synthesis of N-arylthioureas is well-documented, commonly involving the reaction of an appropriately substituted aryl isothiocyanate with an amine or, alternatively, the reaction of an aryl amine with a thiocyanate (B1210189) salt and an acid chloride. nih.govniscpr.res.in Researchers continue to refine these methods to improve yields and explore greener synthesis protocols, such as using water as a solvent. tandfonline.com
Furthermore, the coordination chemistry of N-arylthioureas is a significant area of research. The presence of nitrogen and sulfur atoms allows them to act as versatile ligands, forming stable complexes with a wide range of transition metals. rsc.orgksu.edu.tr These metal complexes often exhibit enhanced biological activities compared to the free ligands. mdpi.com
Emerging Trends and Prospective Areas of Investigation
Looking forward, several emerging trends are set to define the future of N-arylthiourea research. These trends focus on harnessing their unique chemical properties for more sophisticated and targeted applications.
Key Emerging Trends in N-Arylthiourea Research
| Area of Investigation | Description of Trend | Potential Impact |
|---|---|---|
| Organocatalysis | The use of chiral thiourea derivatives as hydrogen-bond donors to catalyze asymmetric reactions. rsc.orgrsc.org | Development of more efficient, metal-free, and environmentally friendly synthetic methods for producing chiral molecules. |
| Chemosensors | Designing N-arylthioureas that can selectively bind to specific ions or molecules, leading to a detectable change (e.g., color or fluorescence). rsc.orgnih.gov | Creation of highly sensitive and selective sensors for environmental monitoring (e.g., heavy metal detection) and medical diagnostics. |
| Advanced Materials | Incorporation of the thiourea scaffold into polymers and supramolecular structures to create materials with novel properties. rsc.orgrsc.org | Development of new flame retardants, corrosion inhibitors, and functional polymers. |
| Drug Repurposing & Hybrids | Creating hybrid molecules that combine an N-arylthiourea moiety with another known pharmacophore to develop drugs with dual-action or enhanced potency. mdpi.comresearchgate.net | Faster drug development pipelines and novel therapeutic strategies for complex diseases like cancer and multi-drug resistant infections. |
| Natural Product Derivatives | Synthesizing thiourea derivatives from natural products like coumarin (B35378) or terpenes to leverage their inherent bioactivity and favorable safety profiles. acs.org | Discovery of new agrochemicals and pharmaceuticals with improved efficacy and reduced environmental impact. |
A significant prospective area is the development of "smart" N-arylthiourea-based systems. This includes stimuli-responsive materials that change their properties in response to environmental triggers and targeted drug delivery systems where the thiourea derivative is designed to be activated only at the site of disease.
Challenges and Opportunities in Thiourea Derivative Research
Despite the vast potential, the field faces several challenges that also present significant opportunities for innovation.
One of the primary challenges is overcoming drug resistance . While many thiourea derivatives show initial promise, microorganisms and cancer cells can develop resistance. The opportunity here lies in designing novel derivatives or combination therapies that can circumvent these resistance mechanisms. researchgate.net This includes creating compounds that target different biological pathways simultaneously.
Another challenge is the synthesis and scalability of complex thiourea derivatives. While basic syntheses are straightforward, creating multifunctional or chiral derivatives can be complex and costly. nih.gov This presents an opportunity for the development of more efficient, practical, and "green" synthetic methodologies, such as flow chemistry or the use of deep eutectic solvents as catalysts. tandfonline.com
The toxicity and bioavailability of thiourea compounds remain a concern. prnewswire.com While many derivatives are found to have low toxicity, comprehensive toxicological studies are essential. The opportunity is to conduct detailed structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies to design molecules like [(4-phenoxyphenyl)amino]thiourea with an optimal balance of high efficacy and low toxicity. acs.org
Finally, elucidating the precise mechanism of action for many biologically active thiourea derivatives is an ongoing challenge. ksu.edu.tr A deeper understanding at the molecular level, aided by advanced computational tools like molecular docking, can guide the rational design of next-generation compounds with improved target specificity and potency. ksu.edu.trresearchgate.net This synergy between computational and experimental chemistry represents a major opportunity to accelerate the discovery and development of new thiourea-based technologies.
Q & A
Q. What are the established synthetic routes for [(4-phenoxyphenyl)amino]thiourea, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves reacting 4-phenoxyaniline with thiophosgene or isothiocyanate derivatives under controlled conditions. A validated approach includes:
- Step 1: Reacting 4-phenoxyaniline with ammonium thiocyanate in acidic media to form the thiourea backbone.
- Step 2: Purification via recrystallization (e.g., methanol or ethanol) to achieve >95% purity .
- Optimization: Adjusting reaction temperature (70–80°C) and stoichiometric ratios (1:1.2 amine:thiocyanate) improves yields (e.g., 78% yield reported for analogous fluorinated thioureas) .
Key Characterization Data:
| Technique | Observations | Reference |
|---|---|---|
| ¹H/¹³C NMR | Confirms NH and aromatic proton signals | |
| X-ray Diffraction | Reveals intermolecular N–H···S hydrogen bonds |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- FT-IR: Identifies thiourea C=S stretching (1,200–1,250 cm⁻¹) and N–H vibrations (3,300–3,400 cm⁻¹) .
- Mass Spectrometry (ESI-MS): Confirms molecular ion peaks (e.g., [M+H]+ at m/z 289.3 for C₁₃H₁₃N₃OS) .
- X-ray Crystallography: Resolves crystal packing influenced by N–H···S/F interactions, critical for understanding solid-state reactivity .
Q. What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Cytotoxicity Assays: MTT or SRB assays using cancer cell lines (e.g., IC₅₀ determination against HeLa or MCF-7 cells) .
- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases (e.g., monitoring ATPase activity at λₑₓ = 340 nm) .
- Molecular Docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR or tubulin) .
Advanced Research Questions
Q. How can conflicting biological activity data across studies be resolved?
Methodological Answer: Contradictions often arise from structural modifications or assay variability. Strategies include:
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance anticancer activity) .
- Standardized Assay Protocols: Replicate studies under identical conditions (pH, temperature, cell passage number) .
- Meta-Analysis: Pool data from multiple studies to identify trends (e.g., thiourea derivatives with 4-fluorophenoxy groups show consistent antimalarial activity) .
Q. What computational approaches predict drug-likeness and pharmacokinetics?
Methodological Answer:
- SwissADME: Predicts LogP (lipophilicity), bioavailability, and BBB permeability. For thioureas, optimal LogP ranges: 2.5–3.5 .
- Molecular Dynamics (MD) Simulations: Assess stability in biological membranes (e.g., 100 ns simulations in POPC lipid bilayers) .
- ADMET Prediction: Use tools like pkCSM to evaluate toxicity (e.g., hepatotoxicity risk from thiourea metabolites) .
Q. What are the thermal decomposition pathways under inert vs. oxidative conditions?
Methodological Answer:
- Inert Atmosphere (N₂): Decomposition at 170–190°C yields ammonium thiocyanate via isomerization .
- Oxidative Conditions (Air): Forms sulfonic acid derivatives above 200°C, confirmed by TGA-DSC .
- Experimental Design: Pre-heat thiourea briefly (<5 min) to avoid premature degradation before reaction initiation .
Thermal Stability Data:
| Condition | Decomposition Product | Onset Temperature |
|---|---|---|
| N₂ | NH₄SCN | 171.2°C |
| Air | C₆H₅SO₃H | 205.5°C |
Q. How do intermolecular hydrogen bonds influence crystallographic packing?
Methodological Answer:
- Hydrogen Bond Networks: N–H···S/F bonds create 2D sheets (e.g., torsion angle C2–C1–N1–C7 = 44.6° in fluorinated analogs) .
- Impact on Solubility: Stronger H-bonding reduces aqueous solubility but enhances crystalline stability .
- X-ray Refinement: Use SHELXL for hydrogen atom placement; isotropic displacement parameters (Uₙₒᵢₛₒ) < 0.05 Ų ensure accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
